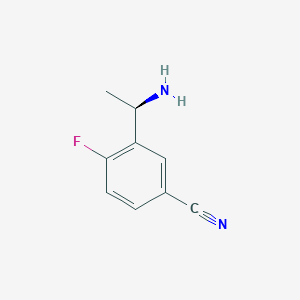

(R)-3-(1-aminoethyl)-4-fluorobenzonitrile

Description

Significance of Chiral Fluorinated Benzonitrile (B105546) Derivatives in Synthetic Chemistry

The value of chiral fluorinated benzonitrile derivatives in synthetic chemistry stems from the synergistic effects of their three core components: the chiral center, the fluorine atom, and the benzonitrile group.

Chirality: A large proportion of drugs are chiral compounds, and their different enantiomers often exhibit significant variations in biological activity, pharmacology, and toxicology. rsc.orgresearchgate.net Biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer of a chiral drug. nih.gov Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery, leading to drugs with higher potency, greater selectivity, and reduced side effects. researchgate.netucj.org.ua The development of asymmetric synthesis methods to produce specific chiral amines is a critical area of research. nih.govresearchgate.net

Fluorine Substitution: The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. ucj.org.ua Due to its high electronegativity and small size, fluorine can enhance a molecule's metabolic stability, increase its binding affinity to target proteins, and improve its bioavailability by modifying properties like lipophilicity. ucj.org.uaresearchgate.net Fluorinated aromatic compounds are recognized as important intermediates for pharmaceuticals and agrochemicals. kaibangchem.com This "fluorine effect" is a widely used strategy in medicinal chemistry to optimize lead compounds and develop more effective therapeutic agents. ucj.org.ua

Benzonitrile Moiety: Aromatic nitriles, characterized by a nitrile (-C≡N) group on an aromatic ring, are versatile and important building blocks in organic synthesis. The nitrile group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can serve as a key precursor for a variety of other functional groups, including amines, amides, and carboxylic acids, and is a structural feature in many pharmaceuticals, agrochemicals, and functional materials.

The combination of these three features in a single scaffold provides chemists with a highly functionalized and stereochemically defined building block for creating novel molecules with tailored properties for a wide range of applications.

Overview of the (R)-3-(1-Aminoethyl)-4-fluorobenzonitrile Scaffold in Advanced Organic Synthesis

The this compound scaffold is a prime example of a molecular architecture designed for utility in advanced organic synthesis, particularly in the realm of drug discovery. Its structure offers multiple points for chemical modification, allowing for the systematic exploration of chemical space around a core framework.

The primary amine of the aminoethyl group provides a nucleophilic center, ideal for forming amides, sulfonamides, and other derivatives. The stereochemistry at the (R)-position is crucial for ensuring specific interactions with chiral biological targets. The fluorobenzonitrile portion of the molecule provides a stable aromatic core where the fluorine atom can enhance metabolic stability and the nitrile group can be used as a synthetic handle for further transformations. ossila.com This makes the compound a versatile intermediate for constructing larger, more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile |

| Canonical SMILES | CC@HN |

| CAS Number | 2828439-96-7 (for the HCl salt of the racemic mixture) |

The strategic placement of the functional groups makes this scaffold particularly useful. For instance, derivatives of the closely related isomer, 4-(1-aminoethyl)-3-fluorobenzonitrile, have been investigated for their interaction with enzymes like Rho-associated protein kinase (ROCK), which is involved in various cellular processes. This highlights the potential of this structural class in the development of targeted therapies.

Table 2: Contribution of Structural Features to Synthetic Utility

| Structural Feature | Significance in Synthesis and Medicinal Chemistry |

|---|---|

| Chiral (R)-Aminoethyl Group | Provides specific 3D orientation for stereoselective interactions with biological targets. The primary amine is a key site for derivatization. yale.edu |

| Fluorine Atom | Enhances metabolic stability, modulates lipophilicity and bioavailability, and can increase binding affinity to target proteins. ucj.org.ua |

| Benzonitrile Core | Acts as a stable aromatic platform and a versatile synthetic intermediate. The nitrile group can be converted into other functional groups. cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKNZPRTMDINV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for R 3 1 Aminoethyl 4 Fluorobenzonitrile

Stereoselective Synthetic Approaches

Stereoselective methods aim to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution processes. These approaches are often more elegant and efficient.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In the context of (R)-3-(1-aminoethyl)-4-fluorobenzonitrile, this could involve the asymmetric addition of a nucleophile to an imine precursor. For instance, an asymmetric Strecker-type reaction or the addition of an organometallic reagent to an imine derived from 3-acetyl-4-fluorobenzonitrile (B1359200), in the presence of a chiral catalyst, could establish the chiral center. While specific examples for this exact molecule are not prevalent in publicly available literature, the general principle is well-established for the synthesis of chiral benzylic amines. The catalyst, often a transition metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other.

A more direct and widely documented method for the synthesis of chiral amines is the enantioselective reduction of a prochiral precursor, such as a ketone or an imine. In the case of this compound, a key precursor is 3-acetyl-4-fluorobenzonitrile. This ketone can be converted to an imine, which is then asymmetrically reduced.

A notable example involves the asymmetric hydrogenation of the N-benzyl imine of 3-acetyl-4-fluorobenzonitrile. This reaction can be catalyzed by a rhodium complex bearing a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Table 1: Example of Enantioselective Reduction

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|

Following the asymmetric reduction, the benzyl (B1604629) protecting group can be removed under standard hydrogenolysis conditions to yield the final product, this compound.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a plausible strategy would involve the use of a chiral auxiliary attached to the nitrogen atom of an imine precursor.

For example, a well-known chiral auxiliary such as (R)- or (S)-α-phenylethylamine could be condensed with 3-acetyl-4-fluorobenzonitrile to form a chiral imine. The addition of a nucleophile, such as a hydride source, would then proceed with diastereoselectivity, guided by the stereochemistry of the auxiliary. Subsequent cleavage of the auxiliary would yield the desired enantiomer of the amine. Evans' oxazolidinone auxiliaries are another class of powerful chiral auxiliaries that could be adapted for this purpose. wikipedia.org

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. While this approach is less atom-economical than asymmetric synthesis, it remains a widely used and practical method, especially on an industrial scale.

This technique relies on the principle that diastereomers have different physical properties, including solubility. The racemic 3-(1-aminoethyl)-4-fluorobenzonitrile (B13387990), being a basic amine, can be reacted with a chiral acid to form a pair of diastereomeric salts.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid, as well as other chiral acids like mandelic acid or camphorsulfonic acid. The choice of resolving agent and solvent is critical and often determined empirically.

The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This salt can then be isolated by filtration. Finally, the desired enantiomer of the amine is liberated from the salt by treatment with a base.

Table 2: Potential Chiral Resolving Agents for 3-(1-aminoethyl)-4-fluorobenzonitrile

| Resolving Agent | Potential for Resolution |

|---|---|

| (R,R)-Tartaric Acid | Forms diastereomeric salts with amines. |

| (R)-Mandelic Acid | Commonly used for the resolution of chiral amines. |

| (1S)-(+)-10-Camphorsulfonic acid | A strong chiral acid effective for salt formation. |

Chromatographic methods can also be used to separate enantiomers. This is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation.

For the separation of racemic 3-(1-aminoethyl)-4-fluorobenzonitrile, a number of commercially available chiral columns could be screened. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a wide range of chiral compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, would need to be optimized to achieve baseline separation. Preparative chiral HPLC can then be used to isolate the desired (R)-enantiomer on a larger scale.

Precursor Chemistry: Functionalization of Fluorobenzonitrile Scaffolds

The synthesis of complex pharmaceutical intermediates like this compound relies heavily on the strategic manipulation of simpler, readily available aromatic precursors. Fluorobenzonitrile scaffolds are central to this process, offering a versatile platform for introducing the required functional groups—specifically the chiral aminoethyl moiety. The synthetic challenge lies in controlling the regioselectivity and stereoselectivity of these transformations. Key strategies involve leveraging the inherent electronic properties of the benzonitrile (B105546) ring to direct substitutions, converting the nitrile group into the desired chiral amine, and, in some pathways, introducing the fluorine atom at a strategic point in the synthesis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The cyano (–CN) group on the fluorobenzonitrile ring is a potent electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org

This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. libretexts.org Consequently, in a molecule like 4-fluorobenzonitrile (B33359), the fluorine atom is positioned para to the nitrile group, making it susceptible to displacement by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org Owing to the high electronegativity of fluorine, polyfluorinated arenes are particularly reactive towards SNAr. nih.gov While aryl halides are typically inert to classic SN1 and SN2 conditions, the electronic activation provided by the nitrile group makes the SNAr pathway viable. libretexts.org

Recent advancements have also demonstrated that organic photoredox catalysis can enable the nucleophilic defluorination of even unactivated (electron-neutral or electron-rich) fluoroarenes under mild conditions. nih.gov This expands the scope of SNAr chemistry beyond classically activated systems. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Fluorobenzonitriles

| Factor | Description | Impact on Reaction |

|---|---|---|

| Electron-Withdrawing Group | The cyano group deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. libretexts.org | Essential for stabilizing the carbanionic intermediate, making the reaction feasible. |

| Leaving Group | The halogen atom is displaced by the incoming nucleophile. | The reactivity order for leaving groups in SNAr can be F > Cl > Br > I, contrary to aliphatic substitutions. nih.gov |

| Nucleophile | A variety of nucleophiles can be used, including amines, alkoxides, and thiolates. nih.gov | The strength and type of nucleophile determine reaction conditions and product outcome. |

| Solvent | Polar aprotic solvents like DMSO and DMF are commonly used. | These solvents effectively solvate the cation but not the nucleophile, enhancing its reactivity. nih.gov |

The conversion of the nitrile functionality into a chiral aminoethyl group is a critical step that establishes the stereocenter of the target molecule. The nitrile group is a versatile precursor that can be transformed into various functionalities, including primary amines, through reduction. researchgate.netlibretexts.org

Standard reduction of nitriles using powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically yields primary amines. libretexts.org However, to achieve the specific 1-aminoethyl structure with (R)-stereochemistry, more sophisticated methods are required.

One prominent strategy involves a two-step process:

Addition of an Organometallic Reagent: A methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr), is added to the nitrile. This reaction attacks the electrophilic carbon of the nitrile, and after hydrolysis of the intermediate imine salt, a ketone (in this case, an acetyl group) is formed. libretexts.org

Asymmetric Reductive Amination: The resulting ketone (e.g., 3-acetyl-4-fluorobenzonitrile) can then be converted to the chiral amine via asymmetric reductive amination. This involves reaction with an ammonia (B1221849) source and a chiral catalyst/reducing agent system to stereoselectively form the desired (R)-enantiomer.

Alternatively, asymmetric hydrogenation of a precursor ketimine, formed from the ketone, using a chiral catalyst is a powerful method for producing enantiomerically pure amines. The nitrile group itself is a valuable functional handle, as its presence allows for these transformations late in the synthetic sequence. rug.nl

Table 2: Comparison of Synthetic Routes from Nitrile to Chiral Aminoethyl Group

| Method | Description | Key Features |

|---|---|---|

| Grignard Addition followed by Asymmetric Reduction | The nitrile is converted to a ketone with a Grignard reagent. The ketone then undergoes asymmetric reductive amination or asymmetric hydrogenation of the corresponding imine. libretexts.org | Multi-step process, allows for well-established asymmetric reduction techniques. |

| Asymmetric Hydrogenation of Enamines | A precursor enamine is hydrogenated using a chiral catalyst to induce stereoselectivity. | Can provide high enantiomeric purity. |

| Biocatalytic Transamination | A transaminase enzyme is used to convert a precursor ketone directly to the chiral amine. | Highly specific, environmentally friendly, operates under mild conditions. |

The introduction of fluorine onto the benzonitrile ring is often accomplished via a halogen-exchange (Halex) reaction. harvard.edu This nucleophilic aromatic substitution process is a cornerstone of industrial fluoroaromatic chemistry, where a less valuable halogen, typically chlorine, is replaced with fluorine. harvard.edu

The reaction involves heating a chlorobenzonitrile derivative with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent. researchgate.net The efficiency of the reaction is highly dependent on the reaction conditions. For instance, the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile (B146240) can be optimized by carefully controlling the molar ratio of reactants, temperature, and reaction time. researchgate.net Quaternary ammonium (B1175870) salts can serve as catalysts for this transformation.

This method is particularly effective because the starting chlorobenzonitriles are often readily accessible and the fluoride source is relatively inexpensive. harvard.edugoogle.com

Table 3: Representative Conditions for Halogen-Exchange (Halex) Reactions

| Starting Material | Fluoride Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Potassium Fluoride (KF) | 1,3-dimethyl-2-imidazolidone (DMI) | 280 °C | 89.5% | researchgate.net |

| Chlorobenzonitriles | Alkali Metal Fluorides | Aprotic Polar Solvent (e.g., Sulfolane) | 180-250 °C | - | google.com |

Iii. Chemical Reactivity and Transformation Pathways of R 3 1 Aminoethyl 4 Fluorobenzonitrile

Reactivity of the Aminoethyl Moiety

The primary amine of the aminoethyl group is a key site for chemical modification, acting as a potent nucleophile and being susceptible to oxidation.

The primary amine readily undergoes reactions with various electrophiles, allowing for the synthesis of a wide range of derivatives. These transformations are fundamental in synthetic chemistry for introducing new functional groups or building more complex molecular architectures. Common derivatization reactions include acylation, alkylation, and condensation to form imines. iu.edu

Acylation, the reaction with acylating agents like acyl chlorides or anhydrides, is a common strategy to form stable amide bonds. nih.gov For instance, the reaction of a primary amine with an acyl chloride proceeds rapidly to yield an N-acylated product. Another significant derivatization involves reaction with fluorogenic reagents, such as naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide, to produce highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, a technique often used for sensitive detection in bioanalytical analyses. nih.gov Furthermore, primary amines can undergo Schiff base condensation with aldehydes or ketones, forming imines, which can serve as intermediates for further transformations. iu.edu

Below is a table summarizing common derivatization reactions for the primary amine of the aminoethyl group.

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acyl Halides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |

| Fluorogenic Labeling | Naphthalene-2,3-dicarboxaldehyde/Cyanide | Cyanobenz[f]isoindole (CBI) Derivatives |

This table provides an interactive summary of derivatization reactions.

The benzylic position of the amino group makes it susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions, potentially yielding imines, amides, or nitrones. acs.orgrsc.org Metal-free oxidation protocols, utilizing reagents like hydrogen peroxide (H₂O₂), offer an environmentally benign route to imines. researchgate.net

Alternatively, catalyst-driven systems provide high efficiency and selectivity. A ferrocenium-promoted method using air as the oxidant in an aqueous medium can chemoselectively oxidize benzylic amines to imines. acs.org Aerobic oxidation can also be achieved using guanidine (B92328) bases or ruthenium carbonyl clusters as catalysts, which can lead to the formation of amides. rsc.orgnih.gov The oxidation of secondary benzylic amines with H₂O₂ can selectively produce nitrones. acs.org

The following table outlines various oxidation methods for benzylic amines.

| Oxidant/Catalyst System | Solvent | Product(s) |

| Hydrogen Peroxide (H₂O₂) | Solvent-free or MeOH/CH₃CN | Imines, Nitrones acs.orgresearchgate.net |

| Ferrocenium Hexafluorophosphate / Air | Water | Imines acs.org |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) / O₂ | Varies | Amides nih.gov |

| Ruthenium Carbonyl Clusters / O₂ | t-BuOH | Amides, Nitriles rsc.org |

This table provides an interactive summary of oxidation pathways.

Reactivity of the Benzonitrile (B105546) Functional Group

The benzonitrile group is characterized by a polar carbon-nitrogen triple bond, making the carbon atom electrophilic and the nitrile itself susceptible to both nucleophilic addition and reduction.

The electrophilic carbon atom of the nitrile group is a target for a variety of nucleophiles. wikipedia.org These addition reactions are pivotal for transforming the nitrile into other functional groups. For example, hydrolysis of the nitrile, typically under acidic or basic conditions, first yields an amide, which can be further hydrolyzed to a carboxylic acid.

Organometallic reagents, such as Grignard reagents, add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. wikipedia.org This provides a valuable method for carbon-carbon bond formation. Similarly, alcohols can add to the nitrile under acidic conditions in the Pinner reaction to form an imino ether hydrochloride salt. wikipedia.org

A summary of nucleophilic additions to the benzonitrile group is presented below.

| Nucleophile | Reagent/Conditions | Initial Product | Final Product (after workup) |

| Water | H₃O⁺ or OH⁻, Heat | Amide | Carboxylic Acid |

| Alcohol (ROH) | HCl | Imino ether salt | Ester |

| Grignard Reagent (R-MgX) | Ether/THF | Imine salt | Ketone |

| Organozinc Reagents | Blaise Reaction Conditions | β-enamino ester or β-keto ester | β-keto ester |

This table provides an interactive summary of nucleophilic additions.

The reduction of the nitrile group is a direct and atom-economical method for synthesizing primary amines. This transformation can be accomplished using several reducing agents and catalytic systems. Catalytic hydrogenation is a widely used industrial method, employing hydrogen gas and a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Nickel on silica (B1680970) (Ni/SiO₂). brainly.inrsc.orgresearchgate.net The reaction typically proceeds via an imine intermediate. A common side reaction is the condensation of the intermediate imine with the product primary amine, leading to the formation of a secondary amine (e.g., dibenzylamine) as a byproduct. rsc.org

Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for converting nitriles to primary amines. brainly.in More recently, photocatalytic methods using palladium-loaded titanium(IV) oxide have been developed for the reduction of benzonitrile to benzylamine. rsc.org

The table below compares different methods for nitrile reduction.

| Method | Reagent/Catalyst | Key Features |

| Catalytic Hydrogenation | H₂ / Raney Ni, Pd/C, Ni/SiO₂, Pt/C | High pressure/temperature may be needed; potential for secondary amine byproduct formation. rsc.orgresearchgate.net |

| Chemical Reduction | Lithium Aluminium Hydride (LiAlH₄) | Stoichiometric reagent, highly effective under mild conditions. brainly.in |

| Transfer Hydrogenation | Triethylammonium formate (B1220265) / Pd/C | Avoids use of high-pressure H₂ gas. cardiff.ac.uk |

| Photocatalytic Reduction | Pd-loaded TiO₂ / Oxalic Acid | Uses light energy; occurs in aqueous suspension. rsc.org |

This table provides an interactive summary of nitrile reduction methods.

Role of the Fluorine Atom in Directing Reactivity

The fluorine atom at the 4-position exerts a significant influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I effect). csbsju.edu This effect deactivates the benzene (B151609) ring toward electrophilic aromatic substitution.

Furthermore, in SNAr reactions, fluoride (B91410) can act as an effective leaving group, a counterintuitive role given the strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and better stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction. stackexchange.com

Electronic Effects of Fluorine on Aromatic Ring Reactivity

The fluorine atom at the 4-position of the benzonitrile ring exerts a profound influence on the molecule's reactivity through a combination of inductive and resonance effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring. researchgate.net This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene. researchgate.net

In (R)-3-(1-aminoethyl)-4-fluorobenzonitrile, the situation is further complicated by the presence of the aminoethyl and cyano groups. The cyano group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Conversely, the amino group is activating. The combined electronic influence of these substituents determines the precise reactivity and regioselectivity of the aromatic ring in substitution reactions.

Furthermore, the fluorine substituent significantly impacts the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy and accelerating the reaction rate. stackexchange.com This makes the positions activated by the fluorine and nitrile groups more susceptible to substitution by nucleophiles.

Table 1: Influence of Fluorine on Aromatic Ring Reactivity

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring due to fluorine's high electronegativity. researchgate.net | Deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net |

| Resonance Effect (+R) | Donation of lone pair electrons from fluorine into the aromatic π-system. researchgate.netlibretexts.org | Partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions. libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Stabilization of the negatively charged Meisenheimer complex. stackexchange.com | Activates the ring for SNAr, making it more susceptible to nucleophilic attack. stackexchange.com |

Fluorine's Influence on Reaction Selectivity and Stereoinduction

The presence of the fluorine atom can influence the selectivity of reactions occurring at the chiral aminoethyl side chain. While direct participation in the reaction mechanism at the chiral center is unlikely, the electronic modifications to the aromatic ring can affect the stereochemical outcome of certain transformations. The electron-withdrawing nature of fluorine can impact the acidity of the benzylic proton on the chiral carbon.

Stereochemical Stability and Interconversion of the Chiral Center

The stereochemical stability of the chiral center in this compound is a critical aspect of its chemical profile. The chiral center is located at the benzylic carbon, which bears a hydrogen atom. The stability of this center is contingent on the conditions to which the molecule is exposed.

Benzylic amines can undergo racemization through various mechanisms. acs.orgresearchgate.net One common pathway involves the deprotonation of the benzylic C-H bond to form a planar, achiral carbanion or a related intermediate, followed by non-stereospecific reprotonation. nih.gov Conditions that can facilitate this process include exposure to strong bases. The presence of the electron-withdrawing benzonitrile group can increase the acidity of this benzylic proton, potentially making it more susceptible to abstraction under basic conditions.

Another potential pathway for racemization is through oxidation to an achiral imine, followed by reduction. rsc.org This transformation would destroy the existing stereocenter, and subsequent reduction would likely lead to a racemic mixture of the amine. Certain catalysts, including some transition metal complexes (e.g., palladium, ruthenium, iridium), are known to catalyze the racemization of chiral amines through mechanisms involving the formation of achiral enamine or imine complexes. rsc.org

Under typical physiological or neutral pH conditions, and in the absence of specific catalysts or harsh reagents, the chiral center of benzylic amines is generally considered to be configurationally stable. nih.gov However, studies have shown that some benzylic amines can racemize at physiological pH, highlighting that the stability can be substrate-dependent. nih.gov For this compound, the specific conditions under which racemization occurs would need to be experimentally determined.

Table 2: Potential Pathways for Racemization of the Chiral Center

| Pathway | Description | Facilitating Conditions |

|---|---|---|

| Deprotonation-Reprotonation | Abstraction of the benzylic proton to form an achiral intermediate, followed by non-stereospecific reprotonation. nih.gov | Strong basic conditions. rsc.org |

| Oxidation-Reduction | Oxidation of the amine to an achiral imine, followed by reduction to a racemic amine. rsc.org | Presence of oxidizing and subsequent reducing agents. |

| Metal-Catalyzed Racemization | Use of transition metal catalysts to form achiral imine or enamine intermediates. rsc.org | Presence of specific palladium, ruthenium, or iridium complexes. rsc.org |

Iv. Spectroscopic Characterization and Enantiomeric Purity Analysis of R 3 1 Aminoethyl 4 Fluorobenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. It provides detailed information about the atomic connectivity and chemical environment within a molecule. For chiral molecules, specialized NMR techniques can also be used to assess enantiomeric purity.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods used to verify the constitution of (R)-3-(1-aminoethyl)-4-fluorobenzonitrile.

The ¹H NMR spectrum would display characteristic signals corresponding to each unique proton environment. The aromatic protons would appear in the downfield region, with their chemical shifts and splitting patterns (multiplicities) influenced by adjacent protons and the fluorine atom. The methine proton (CH) of the aminoethyl group would likely appear as a quartet due to coupling with the adjacent methyl protons, while the methyl (CH₃) protons would present as a doublet. The amine (NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon backbone. Distinct signals would be observed for the nitrile carbon, the aromatic carbons, and the carbons of the aminoethyl side chain. The carbon atom directly bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of organofluorine compounds.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | m | Aromatic C-F | 160 - 165 (d, ¹JCF) |

| CH-NH₂ | ~4.2 | q | Aromatic C-CN | 130 - 135 |

| NH₂ | 1.5 - 2.5 | br s | Aromatic CH | 115 - 130 |

| CH₃ | ~1.4 | d | C-CN | ~118 |

| CN | ~117 | |||

| CH-NH₂ | 50 - 55 | |||

| CH₃ | 20 - 25 | |||

| Note: This table presents generalized, expected data. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. m = multiplet, q = quartet, br s = broad singlet, d = doublet. |

¹⁹F NMR for Fluorine-Containing Compounds and Chiral Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterizing this molecule. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and a wide chemical shift range, leading to sharp signals with minimal background interference. acs.org The spectrum for this compound would show a signal for the fluorine atom, with its chemical shift providing insight into the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) can be observed, offering additional structural confirmation. chemicalbook.com

Chiral Solvating Agents and Chiral Derivatizing Agents in NMR

Standard NMR spectroscopy cannot distinguish between enantiomers. wikipedia.org To determine the enantiomeric purity of this compound, chiral auxiliaries are used to create a diastereomeric environment.

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte's enantiomers. acs.orgnih.gov These complexes have slightly different magnetic environments, which can lead to the separation of specific NMR signals for the (R) and (S) enantiomers, allowing for their quantification. acs.org For a primary amine like the target compound, common CSAs include derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). rsc.orgacs.org The analysis is straightforward, often involving simply mixing the analyte and CSA in an NMR tube. rsc.org

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the analyte to form stable, covalent diastereomers. wikipedia.org These newly formed diastereomers have distinct NMR spectra, which allows for accurate determination of the original enantiomeric ratio. wikipedia.org A classic CDA for primary amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides can be analyzed by ¹H or ¹⁹F NMR, with the latter being particularly effective due to the trifluoromethyl group on the reagent. wikipedia.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy involves the differential interaction of chiral molecules with circularly polarized light and is the definitive method for determining the absolute configuration of a molecule in solution.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the difference in the absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgresearchgate.net The resulting VCD spectrum is extremely sensitive to the molecule's three-dimensional structure, including its absolute configuration. wikipedia.org The absolute configuration of this compound is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT), for the known (R)-configuration. wikipedia.orgnih.gov A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute stereochemistry. nih.gov

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatography is a cornerstone technique for the analysis of chiral compounds. The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral environment, typically a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the precise quantification of enantiomeric purity. The method relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

For a primary amine like this compound, several classes of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad applicability and high resolving power. Another highly effective class for primary amines is the crown ether-based CSPs. These phases, such as a Crownpak® CR-I(+) column, operate by forming a host-guest complex with the protonated primary amine group, a mechanism that is highly sensitive to the stereochemistry of the analyte. wiley.com

Method development typically involves screening various combinations of CSPs and mobile phases. For polysaccharide columns, normal-phase (e.g., hexane (B92381)/ethanol) or polar organic modes are common. For crown ether columns, an acidic aqueous mobile phase is required to ensure the protonation of the amine. wiley.com The benzonitrile (B105546) moiety of the compound allows for sensitive detection using a standard UV detector.

The following table illustrates a hypothetical screening for the chiral separation of 3-(1-aminoethyl)-4-fluorobenzonitrile (B13387990) enantiomers on different CSPs, demonstrating typical performance metrics.

Table 1: Illustrative HPLC Chiral Separation Parameters for 3-(1-Aminoethyl)-4-fluorobenzonitrile This data is representative of typical results for analogous primary amines and is for illustrative purposes.

| Chiral Stationary Phase (CSP) Type | Mobile Phase | t_R (S-enantiomer) (min) | t_R (R-enantiomer) (min) | Selectivity (α) | Resolution (R_s) |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) (80:20) + 0.1% Diethylamine | 8.5 | 9.8 | 1.18 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) + 0.1% Diethylamine | 12.1 | 14.2 | 1.22 | 2.5 |

| Crown Ether (Crownpak® CR-I(+)) | Perchloric Acid Buffer (pH 2.0) / Methanol (B129727) | 15.4 | 18.1 | 1.25 | 2.8 |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. This mobile phase exhibits low viscosity and high diffusivity, allowing for much higher flow rates and faster analysis times than HPLC without a proportional increase in backpressure. chromatographyonline.com

The technique is considered a "green" technology because it drastically reduces the consumption of organic solvents. Method development in SFC often involves screening the same polysaccharide-based CSPs used in HPLC. chromatographyonline.comnih.gov A small amount of a polar organic solvent, such as methanol or ethanol, is typically added as a co-solvent or modifier to modulate analyte retention and selectivity. For the separation of primary amines, the addition of acidic or basic additives to the modifier can be crucial for achieving good peak shape and resolution. nih.govchromatographyonline.com Due to the different properties of the supercritical fluid mobile phase, SFC can offer complementary selectivity to HPLC, sometimes successfully separating enantiomers that are difficult to resolve by liquid chromatography. chromatographyonline.com

Table 2: Comparison of Typical HPLC vs. SFC Performance for Chiral Separation This data is representative and for illustrative purposes.

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | |

| Mobile Phase | Hexane/Isopropanol (80:20) | CO₂/Methanol (75:25) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Analysis Time | ~12 min | ~3 min |

| Resolution (R_s) | > 2.0 | > 2.0 |

| Solvent Consumption | High | Low |

While HPLC and SFC are the primary methods for quantitative enantiomeric analysis, other chromatographic techniques can be employed for specific purposes.

Thin-Layer Chromatography (TLC): Chiral TLC, using plates coated with a chiral selector or with a chiral additive in the mobile phase, can be used for rapid, qualitative screening of enantiomeric purity. It is a cost-effective method for monitoring the progress of asymmetric syntheses but lacks the precision of HPLC for accurate quantitative determination.

Gas Chromatography (GC): GC is a high-resolution technique suitable for volatile and thermally stable compounds. chromatographyonline.com Direct analysis of this compound by GC may require derivatization of the polar primary amine group to increase its volatility and prevent peak tailing. This is typically achieved by reacting the amine with an acylating agent (e.g., trifluoroacetic anhydride). The resulting amide derivative can then be separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz

Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in a narrow capillary. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential, transient complexation between the enantiomers and the selector leads to different migration times. CE is known for its extremely high separation efficiency and very low sample and reagent consumption.

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of molecular identity. It measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and valuable structural information through fragmentation analysis.

For this compound (molecular formula C₉H₉FN₂), a soft ionization technique such as Electrospray Ionization (ESI) is ideal. ESI would readily protonate the basic primary amine, generating a prominent pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of this ion.

Calculated Monoisotopic Mass: 164.0753 u

Expected [M+H]⁺ Ion (HRMS): m/z 165.0831

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the isolated [M+H]⁺ precursor ion. The resulting product ion spectrum reveals characteristic neutral losses and fragment ions that are diagnostic of the molecule's structure. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the chiral center (α-cleavage). miamioh.edu

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion of 3-(1-Aminoethyl)-4-fluorobenzonitrile Fragmentation patterns are predicted based on general principles of mass spectrometry.

| Precursor Ion m/z | Proposed Fragment Ion m/z | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 165.08 | 148.06 | NH₃ (17.02) | [M+H-NH₃]⁺, loss of ammonia (B1221849) |

| 165.08 | 150.07 | CH₃ (15.01) | [M+H-CH₃]⁺, α-cleavage, loss of methyl radical |

| 165.08 | 121.04 | C₂H₄N (44.04) | [4-fluorobenzonitrile+H]⁺, cleavage of ethylamine |

When coupled with a chromatographic system (LC-MS or SFC-MS), the mass spectrometer serves as a highly specific and sensitive detector, confirming the identity of the peaks eluting from the column. nih.gov This hyphenated technique is the gold standard for purity analysis, as it can simultaneously provide separation and positive identification of the target compound and any potential impurities. researchgate.netssrn.com

V. Computational and Theoretical Studies of R 3 1 Aminoethyl 4 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the geometric, electronic, and spectroscopic properties of a molecule. For a chiral molecule such as (R)-3-(1-aminoethyl)-4-fluorobenzonitrile, these methods are particularly valuable for understanding its three-dimensional structure and how that structure influences its behavior.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy on the potential energy surface.

A typical DFT study of this compound would involve geometry optimization using a functional like B3LYP and a basis set such as 6-31G(d). The output of these calculations provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can elucidate the electronic structure, providing insights into the distribution of electrons through calculations of atomic charges and the molecular dipole moment. The presence of the electron-withdrawing fluorine atom and nitrile group, combined with the amino group, creates a complex electronic environment that DFT can effectively map.

Table 1: Representative Calculated Molecular Geometry Parameters for this compound using DFT

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-F | Carbon-Fluorine bond in the aromatic ring | 1.35 Å |

| C≡N | Carbon-Nitrogen triple bond of the nitrile group | 1.16 Å |

| C-C (ring) | Average Carbon-Carbon bond in the benzene (B151609) ring | 1.39 Å |

| C-C (ethyl) | Carbon-Carbon single bond of the ethyl side chain | 1.53 Å |

| C-N (amine) | Carbon-Nitrogen single bond of the amino group | 1.47 Å |

| **Bond Angles (°) ** | ||

| C-C-F | Angle involving the fluorine substituent | 119.5° |

| C-C-C≡N | Angle involving the nitrile substituent | 121.0° |

| C-C-N (amine) | Angle at the chiral carbon center | 110.5° |

Note: The values in this table are illustrative examples based on DFT calculations of similar molecular structures and are not specific experimental data for this compound.

The flexibility of the 1-aminoethyl side chain means that this compound can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and determine the energy differences between them. This is crucial as the biological activity of a molecule is often dictated by its preferred conformation.

Computational studies on similar molecules, like 2-phenylethylamine, have shown that the most stable conformers are often a gauche (folded) structure, where the amino group is oriented back towards the aromatic ring, and an anti (extended) structure, where it points away. researchgate.netrsc.org The gauche conformation can be stabilized by a weak non-covalent interaction (an N-H···π interaction) between a hydrogen atom on the amine and the electron cloud of the benzene ring. rsc.org For this compound, a computational scan of the potential energy surface by systematically rotating the bonds of the side chain would reveal the relative energies of these conformers.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-Cring) | Relative Energy (kcal/mol) | Note |

| Gauche 1 | ~60° | 0.00 | Most stable conformer, potentially stabilized by N-H···π interaction. |

| Anti | ~180° | 0.75 | Extended conformation, slightly higher in energy. |

| Gauche 2 | ~-60° | 1.20 | Another folded conformation, potentially less stable due to steric hindrance. |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. Actual values would require specific DFT calculations.

Quantum chemical calculations are highly effective at predicting various types of molecular spectra.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom. researchgate.netnih.gov These can be converted into the familiar ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the chemical structure and assigning experimental signals. ruc.dk

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. This computed spectrum can be compared with an experimental one to identify characteristic functional group vibrations and confirm the molecule's identity.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light. While experimental VCD provides a unique fingerprint for an enantiomer, computational modeling is essential for its interpretation. gaussian.com By calculating the theoretical VCD spectrum for the (R)-enantiomer and comparing it to the experimental spectrum, one can unambiguously confirm the molecule's absolute stereochemistry. nih.govacs.org A match confirms the configuration, whereas an inverted spectrum would indicate the presence of the (S)-enantiomer.

Reaction Mechanism Studies

Computational modeling can go beyond static molecular properties to explore the dynamic processes of chemical reactions. These studies provide a virtual window into how reactions occur, revealing the pathways, intermediates, and energy requirements involved.

For any chemical reaction, reactants must pass through a high-energy state known as the transition state (TS) before forming products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational methods can map the entire reaction pathway, known as the potential energy surface. By identifying the transition state structure (a first-order saddle point on this surface), chemists can calculate the activation energy. researchgate.netscm.com For a reaction involving this compound, such as an N-acylation or N-alkylation, DFT calculations could precisely model the geometry of the transition state and predict the energy barrier, offering critical information for optimizing reaction conditions. acs.org

Stereoselectivity, the preferential formation or interaction of one stereoisomer over another, is fundamental in pharmaceutical chemistry. The biological activity of this compound often stems from its specific interactions with chiral biological targets like enzymes or receptors.

Computational modeling, particularly molecular docking, can be used to understand the basis of this stereoselectivity. By building a 3D model of the target's active site and computationally "docking" both the (R) and (S) enantiomers into it, researchers can analyze and compare their binding modes and energies. nih.gov These models can reveal, for instance, that the (R)-enantiomer forms a crucial hydrogen bond with an amino acid residue that the (S)-enantiomer cannot, or that the (S)-enantiomer experiences unfavorable steric clashes. nih.gov This analysis provides a rational explanation for why one enantiomer is a more potent inhibitor than the other, guiding the design of future molecules with improved selectivity and efficacy. plos.org

Intermolecular Interactions and Chiral Recognition

The specific arrangement of functional groups in this compound—a chiral amino group, an aromatic nitrile, and a fluorine substituent—creates a rich landscape of potential non-covalent interactions. These interactions are fundamental to its behavior in condensed phases and are the basis for enantiomeric discrimination by other chiral molecules.

The role of organically bound fluorine in intermolecular interactions, particularly hydrogen bonding, has been a subject of considerable scientific discussion. rsc.org While fluorine is the most electronegative element, its ability to function as a hydrogen bond acceptor is weak compared to oxygen or nitrogen. nih.govresearchgate.net This is because the fluorine atom's electrons are held tightly, making it less available to engage in hydrogen bonding. Despite this, interactions of the type C–F···H–X (where X is typically N or O) are recognized as influential, especially in the context of molecular recognition and crystal packing. researchgate.netresearchgate.net

Computational studies, often corroborated by NMR spectroscopy and crystallographic data, have established the existence of these weak hydrogen bonds. rsc.orgnih.gov The interaction energy is significantly influenced by the distance between the donor and acceptor atoms, more so than by the angle of interaction. nih.gov For fluorine attached to an aromatic carbon (Far), interactions with donors like the hydroxyl groups of serine and threonine or the amino groups of arginine and lysine (B10760008) are frequently observed in protein-ligand complexes. nih.gov

Beyond conventional hydrogen bonds, the fluorine atom in this compound can participate in a variety of other non-covalent interactions. These include:

C–H···F–C interactions: These are very weak hydrogen bonds where a carbon atom acts as the hydrogen donor. researchgate.net

C–F···π interactions: The fluorine atom can interact with the electron cloud of aromatic rings. researchgate.net

The collective effect of these numerous weak interactions can be substantial, dictating the conformational preferences and packing motifs of fluorinated molecules in the solid state. researchgate.netresearchgate.net

| Interaction Type | Typical Donor/Acceptor Groups | Typical Interaction Energy (kJ/mol) | Geometric Characteristics | Significance |

|---|---|---|---|---|

| C–F···H–O | C-F as acceptor; alcohol/water -OH as donor | ~2 to 8 | H···F distance: 2.0 - 2.8 Å; Angle > 110° | Contributes to ligand-protein binding and solvation. rsc.orgnih.gov |

| C–F···H–N | C-F as acceptor; amine/amide -NH as donor | ~2 to 6 | H···F distance: 2.1 - 2.9 Å; Angle > 110° | Important in biological systems and crystal engineering. nih.gov |

| C–F···π | C-F group and an aromatic ring | ~4 to 12 | Variable; depends on relative orientation | Influences molecular packing and conformation. researchgate.net |

| C–F···F–C | Interaction between two C-F dipoles | ~1 to 4 | Depends on dipole alignment | Can influence the "fluorous effect" and self-assembly. researchgate.net |

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This selectivity arises from the formation of transient diastereomeric complexes that have different energies and, therefore, different stabilities. nih.gov For this compound, interaction with a chiral selector (e.g., a chiral stationary phase in chromatography, a chiral solvating agent, or a receptor binding site) leads to the formation of (R,R) or (R,S) diastereomeric pairs.

Computational modeling is an indispensable tool for studying the formation and stability of these complexes. nih.gov Using methods such as Density Functional Theory (DFT) and molecular dynamics (MD), researchers can build and analyze the three-dimensional structures of these diastereomeric pairs. The key to chiral discrimination lies in the difference in interaction energies (ΔE) between the two diastereomeric complexes. A larger energy difference (ΔΔE) implies more efficient chiral recognition.

These models can elucidate the specific non-covalent interactions responsible for discrimination. For a chiral amine like the subject compound, these interactions typically include:

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor to acceptor sites on the chiral selector.

Steric Repulsion: The different spatial arrangements of substituents in the two diastereomers can lead to varying degrees of steric hindrance.

π-π Stacking: The fluorobenzonitrile ring can engage in stacking interactions with aromatic moieties on the selector.

By calculating the binding energies of the diastereomeric complexes, computational models can predict which enantiomer will bind more strongly, providing a molecular-level explanation for experimentally observed enantioselectivity. nih.govnih.gov

| Diastereomeric Complex | Analyte Enantiomer | Selector Enantiomer | Calculated Interaction Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|---|

| Complex 1 | This compound | (R)-Selector | -15.2 | Strong H-bond (NH···O), favorable π-π stacking |

| Complex 2 | (S)-3-(1-aminoethyl)-4-fluorobenzonitrile | (R)-Selector | -12.5 | Weaker H-bond, steric clash between ethyl group and selector |

| Energy Difference (ΔΔE) | | E_complex1 - E_complex2 | | 2.7 | Indicates significant chiral recognition |

Force Field Development for Fluorinated Systems in Molecular Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the dynamic behavior of molecules over time. The accuracy of these simulations is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. ethz.ch

Standard biomolecular force fields (e.g., AMBER, CHARMM, OPLS) have been parameterized primarily for common organic and biological molecules. However, the unique electronic properties of fluorine—its high electronegativity, low polarizability, and the strength of the C-F bond—present significant challenges, and these standard force fields often fail to accurately model fluorinated compounds. acs.orgwikipedia.org

Developing a reliable force field for molecules like this compound requires a specific and rigorous parameterization process. ethz.ch This typically involves:

Quantum Mechanical (QM) Calculations: High-level ab initio or DFT calculations are performed on the molecule and smaller, representative fragments to generate reference data. This data includes optimized geometries, vibrational frequencies, and potential energy surfaces for bond stretching, angle bending, and dihedral rotations.

Parameter Derivation: The parameters of the force field (e.g., force constants, equilibrium bond lengths/angles, torsional parameters, and partial atomic charges) are fitted to reproduce the QM data. Special attention must be paid to the non-bonded parameters (van der Waals and electrostatic) for the fluorine atom to correctly capture its interaction behavior.

Validation: The newly developed force field is tested by running simulations and comparing the results against experimental data for bulk properties, such as density, heat of vaporization, and diffusion coefficients. nih.govresearchgate.net

Systematic approaches, sometimes aided by machine learning, are being developed to streamline the creation of accurate force fields for the vast chemical space of small organic molecules, including fluorinated systems. ethz.chnih.gov The goal is to create transferable parameters that can accurately predict the properties of a wide range of fluorinated compounds in molecular simulations. researchgate.net

Vi. Applications of R 3 1 Aminoethyl 4 Fluorobenzonitrile As a Chiral Building Block

Construction of Complex Organic Molecules

The compound's primary amine provides a nucleophilic center, while the chiral carbon atom allows for the introduction of stereospecificity into target molecules. This is particularly crucial in the synthesis of pharmacologically active compounds where enantiomeric purity is essential.

(R)-3-(1-aminoethyl)-4-fluorobenzonitrile is utilized as a key intermediate in the synthesis of complex heterocyclic systems. The primary amine group can act as a nucleophile to react with electrophilic centers on other molecules, leading to the formation of new carbon-nitrogen bonds and subsequent ring structures. A prominent application is in the construction of substituted naphthyridines, which are important scaffolds in medicinal chemistry.

For instance, in the synthesis of modulators of tumor necrosis factor-alpha (TNF-α), a closely related analogue undergoes a nucleophilic aromatic substitution reaction with a dichlorinated naphthyridine core. google.com The chiral amine displaces one of the chlorine atoms, creating a new covalent bond and incorporating the fluorobenzonitrile moiety into a larger, more complex heterocyclic framework. google.com This type of reaction highlights the utility of the compound in building molecules with precisely defined three-dimensional structures. google.com

Table 1: Representative Reaction for Heterocycle Synthesis

| Reactant A | Reactant B | Reaction Type | Resulting Scaffold |

|---|

While the structure of this compound, containing a chiral center and a nitrogen atom capable of coordinating with metal ions, suggests its potential use in forming chiral ligands for asymmetric catalysis, there is limited specific documentation of this application in peer-reviewed literature. In principle, such ligands are crucial for developing catalysts that can selectively produce one enantiomer of a product over the other.

Development of Functional Materials and Molecular Probes

The electronic properties and the presence of a fluorine atom suggest potential applications in materials science and imaging, although these areas remain less explored for this specific molecule.

The aromatic nature of the benzonitrile (B105546) ring could allow for its incorporation into the backbone of conjugated polymers. The fluorine substituent can modulate the electronic properties, solubility, and stability of such materials. However, specific examples of this compound being integrated into conjugated polymers are not widely reported in current scientific literature.

The fluorine atom on the benzene (B151609) ring makes the compound a theoretical candidate for isotopic labeling with Fluorine-18 (¹⁸F), a common positron-emitting radionuclide used in Positron Emission Tomography (PET). Such ¹⁸F-labeled molecules can serve as tracers for in vivo imaging. Despite this potential, the application of this compound as a precursor for radiolabeled tracers has not been extensively documented.

Advanced Synthetic Intermediate in Medicinal Chemistry Research

The most significant and well-documented application of this compound is as an advanced intermediate in medicinal chemistry, particularly in the development of novel therapeutic modalities. google.com Its structure is frequently incorporated into molecules designed for targeted protein degradation and modulation of inflammatory pathways. google.comgoogle.com

The compound serves as a critical building block in the synthesis of bifunctional molecules, such as Lysosome-Targeting Chimeras (LYTACs). google.comnih.gov LYTACs are designed to selectively degrade extracellular and membrane-associated proteins by linking them to lysosome-shuttling receptors. nih.govresearchgate.net The chiral amine of this compound provides a convenient attachment point for linking to other parts of the chimera, while the fluorobenzonitrile portion can be embedded within the ligand that recognizes the target protein.

Furthermore, patent literature reveals its role as an intermediate in the creation of TNF-α modulators. google.comgoogle.com TNF-α is a cytokine involved in systemic inflammation, and its modulation is a key strategy for treating autoimmune diseases. nih.gov The incorporation of this chiral building block is instrumental in achieving the specific molecular architecture required for potent and selective biological activity. google.com

Table 2: Documented Roles in Medicinal Chemistry

| Application Area | Molecule Type | Role of this compound |

|---|---|---|

| Targeted Protein Degradation | Bifunctional Molecules (e.g., LYTACs) google.com | Chiral structural component and linker precursor. google.comnih.gov |

Scaffold for Enzyme Inhibitors and Receptor Ligands

The distinct chemical functionalities of this compound make it an attractive starting point for the design of molecules that can interact with high specificity and affinity with biological targets. The primary amino group serves as a key interaction point, capable of forming hydrogen bonds and salt bridges with amino acid residues in the active sites of enzymes or the binding pockets of receptors. The fluorinated benzonitrile ring provides a rigid core that can be further functionalized, while the fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability.

One of the most prominent applications of this chiral building block is in the development of inhibitors for Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, and its over-activation is implicated in a range of diseases, including hypertension, glaucoma, and cancer. The (R)-enantiomer of 3-(1-aminoethyl)-4-fluorobenzonitrile (B13387990) has been identified as a key component in the synthesis of potent ROCK inhibitors. The stereochemistry at the benzylic position is critical for activity, with the (R)-configuration often exhibiting significantly higher inhibitory potency compared to the (S)-enantiomer. This highlights the importance of the specific spatial arrangement of the amino group for optimal interaction with the kinase's active site.

While its application in ROCK inhibitors is well-documented, the versatile nature of the this compound scaffold suggests its potential for targeting other enzyme families and receptor systems. The primary amine can be readily modified to introduce various pharmacophoric groups, allowing for the exploration of a wide chemical space and the targeting of diverse biological macromolecules.

Role in Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. This compound serves as an excellent starting point for SAR investigations due to its modifiable nature and the clear impact of its structural features on biological activity.

The critical role of stereochemistry is a primary focus of SAR studies involving this chiral building block. As mentioned, the (R)-enantiomer has demonstrated significantly greater potency in ROCK inhibition compared to its (S)-counterpart. This observation underscores the highly specific three-dimensional requirements of the ROCK active site and guides the design of future inhibitors to incorporate the more active stereoisomer.

Furthermore, the primary amine and the aromatic ring of this compound offer multiple points for chemical modification, allowing for a systematic exploration of the SAR. For instance, acylation or alkylation of the amino group can introduce a variety of substituents, enabling researchers to probe the size, shape, and electronic requirements of the binding pocket. Modifications to the benzonitrile ring, such as the introduction of additional substituents, can influence the compound's pharmacokinetic properties and fine-tune its binding affinity and selectivity.

To systematically evaluate the impact of these modifications, a series of analogs are typically synthesized and their biological activity is assessed. The resulting data can be compiled into SAR tables, which provide a clear overview of how changes in chemical structure translate to changes in potency, selectivity, and other important pharmacological parameters.

Below is a hypothetical interactive data table illustrating how SAR data for a series of ROCK inhibitors derived from this compound might be presented.

| Compound ID | R1-Substitution (on Amino Group) | R2-Substitution (on Benzene Ring) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| 1 | H (Parent Compound) | H | 150 | 120 | 1.25 |

| 2 | Methyl | H | 125 | 100 | 1.25 |

| 3 | Ethyl | H | 180 | 150 | 1.20 |

| 4 | Acetyl | H | 50 | 40 | 1.25 |

| 5 | H | 2-Chloro | 100 | 85 | 1.18 |

| 6 | H | 5-Methoxy | 200 | 170 | 1.18 |

| 7 | Acetyl | 2-Chloro | 35 | 25 | 1.40 |

This systematic approach, facilitated by the use of versatile building blocks like this compound, is instrumental in the rational design of new and improved therapeutic agents with optimized efficacy and safety profiles.

Vii. Future Directions and Emerging Research Areas Pertaining to R 3 1 Aminoethyl 4 Fluorobenzonitrile

Innovations in Asymmetric Synthesis and Chiral Resolution

The efficient and enantiomerically pure synthesis of chiral fluorinated amines is a cornerstone of modern medicinal and materials chemistry. nih.gov Future research concerning (R)-3-(1-aminoethyl)-4-fluorobenzonitrile will likely focus on developing more sustainable, atom-economical, and highly selective synthetic methodologies.

Emerging trends in asymmetric synthesis are moving beyond classical approaches towards more sophisticated catalytic systems. chiralpedia.com Organocatalysis, for instance, offers a metal-free alternative that can provide high enantioselectivity under mild conditions. nih.govprinceton.edu The development of novel chiral phosphoric acids, thioureas, or cinchona alkaloid-derived catalysts could lead to new, highly efficient routes for the asymmetric reduction of a corresponding ketimine precursor or other related transformations to access the target molecule. frontiersin.orgresearchgate.net Furthermore, advancements in transition-metal catalysis, including reactions like asymmetric hydrogenation or transfer hydrogenation, continue to provide powerful tools for creating chiral centers with high precision. rsc.orgmdpi.com

In parallel, innovations in chiral resolution are expected to provide more efficient methods for separating racemic mixtures of 3-(1-aminoethyl)-4-fluorobenzonitrile (B13387990). While classical resolution via diastereomeric salt formation is established, future efforts may explore dynamic kinetic resolution, which combines in-situ racemization of the unwanted enantiomer with the kinetic resolution of the desired one, theoretically enabling a 100% yield of the (R)-enantiomer. rsc.org Other advanced separation technologies, such as membrane-based resolution and preparative-scale chiral chromatography, are also becoming more viable, promising to streamline the purification process and reduce waste. nih.gov

| Synthesis Strategy | Key Features & Future Directions | Potential Advantages for this compound |

| Asymmetric Catalysis | Development of novel organocatalysts and transition-metal complexes. Focus on lower catalyst loadings and greener reaction media. chiralpedia.comfrontiersin.org | Direct formation of the desired enantiomer, high atom economy, reduced purification steps. |

| Chiral Auxiliary Methods | Design of new, easily cleavable, and recyclable chiral auxiliaries. | High stereochemical control, reliable and scalable for industrial production. |

| Dynamic Kinetic Resolution | Integration of a racemization catalyst with a stereoselective resolving agent or enzyme. rsc.org | Overcomes the 50% theoretical yield limit of classical resolution. |

| Advanced Chromatography | Development of more robust and efficient chiral stationary phases (CSPs) for preparative HPLC and SFC. | High purity separations, applicable for both analytical quality control and bulk production. |

Development of Advanced Spectroscopic Techniques for Chiral Discrimination

Accurate determination of enantiomeric purity is critical for any application involving chiral compounds. While chiral chromatography is the standard, it can be time-consuming. Future research will increasingly leverage advanced spectroscopic methods for rapid and precise chiral analysis of this compound.

Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide range of chemical shifts, making it a highly sensitive probe of its local chemical environment. wikipedia.org Emerging research in this area focuses on the use of NMR in chiral anisotropic media, such as chiral liquid crystals (CLCs). rsc.orgresearchgate.netsci-hub.se When a racemic or enantioenriched sample is dissolved in a CLC, the two enantiomers experience slightly different average orientations, leading to distinct signals in the ¹⁹F NMR spectrum. nih.gov This difference arises from variations in residual chemical shift anisotropy (RCSA) and residual dipolar couplings (RDCs), allowing for direct quantification of enantiomeric excess. rsc.orgrsc.orgresearchgate.net This technique could be developed into a high-throughput method for quality control.

Another promising avenue is the development of new chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) that are specifically designed for ¹⁹F NMR analysis. nih.govnih.govacs.org Reacting the amine group of 3-(1-aminoethyl)-4-fluorobenzonitrile with a fluorinated CDA would create diastereomers with distinct and well-resolved ¹⁹F NMR signals, offering a clear window for purity assessment.

| Technique | Principle of Chiral Discrimination | Potential Application for this compound |

| ¹⁹F NMR in Chiral Liquid Crystals | Differential alignment of enantiomers in an anisotropic chiral medium leads to separate NMR signals. nih.govrsc.org | Rapid and direct determination of enantiomeric excess without derivatization. |

| ¹⁹F NMR with Chiral Solvating Agents | Formation of transient, diastereomeric solvate complexes with distinct chemical shifts. nih.govacs.org | Simple "mix-and-measure" approach for routine analysis. |

| ¹⁹F NMR with Chiral Derivatizing Agents | Covalent bonding to a chiral agent to form stable diastereomers with baseline-resolved NMR signals. nih.gov | Provides robust and unambiguous quantification for validation purposes. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration determination by comparing experimental and computationally predicted spectra. |

Integrated Computational and Experimental Approaches in Fluorine Chemistry

The synergy between computational chemistry and experimental synthesis is a major driver of innovation in modern fluorine chemistry. umich.edu Future research on this compound will benefit significantly from this integrated approach, accelerating the discovery of new synthetic routes and a deeper understanding of its properties.

Density Functional Theory (DFT) calculations are becoming indispensable for predicting reaction outcomes and elucidating mechanisms. researchgate.net For example, computational modeling can be used to screen potential catalysts for asymmetric synthesis, predict transition state energies to understand the origins of enantioselectivity, and optimize reaction conditions before extensive experimental work is undertaken. acs.org This in silico approach saves considerable time and resources.